molecular formula C8H7N3O2 B13893325 6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13893325
M. Wt: 177.16 g/mol
InChI Key: FHEMIEAJZQIANI-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, making it a valuable scaffold in drug discovery and development .

Preparation Methods

The synthesis of 6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures .

Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization and functionalization steps. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Comparison with Similar Compounds

6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and 8-aminoimidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,9H2,(H,12,13)

InChI Key

FHEMIEAJZQIANI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)C(=O)O

Origin of Product

United States

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